molecular formula C11H10O3 B126288 4-Acetoxy cinnamaldehyde CAS No. 157096-53-2

4-Acetoxy cinnamaldehyde

Cat. No.: B126288
CAS No.: 157096-53-2
M. Wt: 190.19 g/mol
InChI Key: CDQCYVXBXRQUOL-NSCUHMNNSA-N
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Description

4-Acetoxy cinnamaldehyde is a derivative of cinnamaldehyde, characterized by the presence of an acetoxy group at the fourth position of the cinnamaldehyde structure. This compound is known for its utility as an organic building block in chemical synthesis and is a member of the class of cinnamaldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy cinnamaldehyde typically involves the acetylation of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can further enhance the efficiency of the acetylation process .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy cinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetoxy cinnamaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the synthesis of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 4-Acetoxy cinnamaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: The compound is known to modulate the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response. .

Comparison with Similar Compounds

Uniqueness: 4-Acetoxy cinnamaldehyde is unique due to the presence of the acetoxy group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in both synthetic and biological applications .

Properties

IUPAC Name

[4-[(E)-3-oxoprop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQCYVXBXRQUOL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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